(6-Bromobenzo[d]thiazol-2-yl)methanamine structural characterization and analysis
(6-Bromobenzo[d]thiazol-2-yl)methanamine structural characterization and analysis
An In-depth Technical Guide to the Structural Characterization and Analysis of (6-Bromobenzo[d]thiazol-2-yl)methanamine
Introduction
(6-Bromobenzo[d]thiazol-2-yl)methanamine is a substituted benzothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The benzothiazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The introduction of a bromine atom at the 6-position and a methanamine group at the 2-position of the benzothiazole ring is anticipated to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the structural characterization and analysis of (6-Bromobenzo[d]thiazol-2-yl)methanamine, offering insights for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is limited, this paper will draw upon established methodologies and data from closely related analogs to provide a robust framework for its analysis.
Synthesis and Purification
A plausible synthetic route to (6-Bromobenzo[d]thiazol-2-yl)methanamine can be inferred from the synthesis of related compounds. One common strategy involves the modification of a pre-formed 6-bromobenzothiazole core. For instance, the synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide has been reported, which could serve as a precursor.[3] A potential pathway could involve the reduction of a 2-cyano or 2-carboxamido-6-bromobenzothiazole.
Postulated Synthetic Pathway
Caption: Postulated synthetic route to (6-Bromobenzo[d]thiazol-2-yl)methanamine.
General Purification Protocol
Purification of the final compound is critical to ensure the removal of unreacted starting materials, byproducts, and residual solvents. A standard protocol would involve the following steps:
-
Extraction: Following the reaction, the crude product would be worked up using a suitable solvent extraction procedure.
-
Chromatography: Column chromatography using silica gel is a common and effective method for purifying benzothiazole derivatives. A gradient elution system, for example, with ethyl acetate and hexane, would likely be employed to separate the target compound from impurities.
-
Recrystallization: The purified compound can be further refined by recrystallization from an appropriate solvent to yield a crystalline solid.
Structural Elucidation Workflow
A multi-technique approach is essential for the unambiguous structural characterization of (6-Bromobenzo[d]thiazol-2-yl)methanamine.
Caption: Workflow for the structural characterization of the target compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the analysis of similar benzothiazole structures, the following proton signals are anticipated for (6-Bromobenzo[d]thiazol-2-yl)methanamine.[2][4]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Provisional Assignment |
| ~7.8-8.0 | Doublet | Aromatic H (H-4) |
| ~7.6-7.8 | Doublet of doublets | Aromatic H (H-5) |
| ~7.9-8.1 | Singlet | Aromatic H (H-7) |
| ~4.0-4.2 | Singlet | Methylene protons (-CH₂-) |
| ~1.5-2.5 | Broad Singlet | Amine protons (-NH₂) |
Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The amine protons are exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Provisional Assignment |
| ~165-170 | C2 (thiazole ring) |
| ~150-155 | C8a (bridgehead) |
| ~135-140 | C4a (bridgehead) |
| ~125-130 | C4 |
| ~120-125 | C5 |
| ~115-120 | C6 (C-Br) |
| ~120-125 | C7 |
| ~45-50 | Methylene carbon (-CH₂) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary amine (-NH₂) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | Aliphatic C-H (-CH₂-) |
| ~1600 | N-H bend | Primary amine (-NH₂) |
| 1450-1580 | C=C and C=N stretch | Aromatic and thiazole rings |
| 1000-1100 | C-N stretch | Amine |
| 500-700 | C-Br stretch | Aryl bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For (6-Bromobenzo[d]thiazol-2-yl)methanamine, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) and the (M+2)⁺ peak should be of approximately equal intensity.[5]
Expected Molecular Ion:
-
[M]⁺: C₈H₇⁷⁹BrN₂S
-
[M+2]⁺: C₈H₇⁸¹BrN₂S
X-ray Crystallography
Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.[6][7] The crystal structure of the closely related 6-bromo-1,3-benzothiazol-2-amine reveals a planar benzothiazole core.[6] It is expected that (6-Bromobenzo[d]thiazol-2-yl)methanamine would also exhibit a largely planar benzothiazole system.
Conclusion
References
- Benchchem.
- Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC. (2026, January 30).
- amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
- Electro-oxidative three-component cascade cyclization of isocyanides with elemental sulfur and amines for the synthesis of 2- aminobenzothiazoles. The Royal Society of Chemistry.
- Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and...
- SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIV
- (PDF)
- Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene] - PMC.
- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Comput
- Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted.
- 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl 3 , 7 signals (3CH, 4C 4 ).
- A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova.
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica.
- 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one - PMC.
- Application Note: Spectroscopic Characterization of 6-Methylbenzo[d]thiazol-2(3H)-one - Benchchem.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides - Arabian Journal of Chemistry.
- Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Publishing. (2024, June 27).
- Characterization of 4,7-Dibromobenzo[d]thiazol-2-amine: A Comparative Guide to its Spectroscopic Analysis - Benchchem.
- (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)
- Efficient Synthesis of Hydroxy-Substituted 2‐Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as - Semantic Scholar. (2020, March 31).
- 3 - BJOC - Search Results. (2024, January 17).
- yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - FLORE. (2023, February 10).
- Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - MDPI. (2025, February 26).
- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD.
- (6-Bromobenzo[d]thiazol-2-yl)methanamine 250mg - Dana Bioscience.
- 6 Bromo MDMA - mzCloud. (2017, February 17).
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine - PMC [pmc.ncbi.nlm.nih.gov]
